4-(4-Methylphenyl)-2-phenylchromane
Description
Structure
3D Structure
Properties
Molecular Formula |
C22H20O |
|---|---|
Molecular Weight |
300.4g/mol |
IUPAC Name |
4-(4-methylphenyl)-2-phenyl-3,4-dihydro-2H-chromene |
InChI |
InChI=1S/C22H20O/c1-16-11-13-17(14-12-16)20-15-22(18-7-3-2-4-8-18)23-21-10-6-5-9-19(20)21/h2-14,20,22H,15H2,1H3 |
InChI Key |
BFGKTKYZVQPGOB-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2CC(OC3=CC=CC=C23)C4=CC=CC=C4 |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(OC3=CC=CC=C23)C4=CC=CC=C4 |
Origin of Product |
United States |
Strategic Methodologies for the Chemical Synthesis of Chromane Ring Systems
Classical Cyclization and Annulation Reactions for Chromane (B1220400) Core Formation
Traditional methods for constructing the chromane ring often rely on fundamental organic reactions that form the core heterocyclic structure through cyclization and annulation strategies. These approaches typically involve the formation of key carbon-carbon or carbon-oxygen bonds from readily available precursors.
Phenol-based Cyclization Approaches (e.g., Friedel-Crafts-type alkylations)
Phenols are common starting materials for chromane synthesis. Friedel-Crafts-type alkylation reactions represent a classical and direct method for forming the C4-C4a bond of the chromane nucleus. acs.orgbeilstein-journals.org This approach typically involves the reaction of a phenol (B47542) with an electrophilic partner, such as an allyl alcohol or an α,β-unsaturated aldehyde, in the presence of an acid catalyst. beilstein-journals.orgacs.org
For instance, the reaction between a phenol and an allylic alcohol can lead to the formation of a chromane. beilstein-journals.orgbeilstein-journals.org A notable example is the reaction of p-cresol (B1678582) with allyl alcohols, which, instead of yielding the expected alkylated phenol, produces a chromane derivative. beilstein-journals.org More advanced methods utilize Brønsted acids like triflimide to catalyze the annulation of o-hydroxy benzylic alcohols with alkenes, providing a convergent route to various chromane structures under mild conditions. acs.orgchemrxiv.org This reaction proceeds through the formation of a benzylic carbocation, followed by alkene addition and subsequent intramolecular Friedel-Crafts alkylation to close the ring. chemrxiv.org
An enantioselective variant of this strategy involves the cascade reaction of 1-naphthols with α,β-unsaturated aldehydes, promoted by a diphenylprolinol ether organocatalyst, to afford chiral chromanes in high yields and enantioselectivities. acs.org
Table 1: Examples of Phenol-based Cyclization Reactions
| Reactants | Catalyst/Conditions | Product Type | Reference |
| p-Cresol and Allyl alcohol | MoCl(CO)3Cp | Chromane | beilstein-journals.org |
| o-Hydroxy benzylic alcohols and Alkenes | Triflimide (5 mol%) | 4-Substituted chromanes | chemrxiv.org |
| 1-Naphthols and α,β-Unsaturated aldehydes | Diphenylprolinol ether | Chiral chromanes | acs.org |
Intramolecular Carbon-Oxygen Bond Formation Strategies
Another fundamental approach to the chromane core involves the formation of the O1-C2 ether linkage as the key ring-closing step. This strategy often starts with a pre-formed carbon skeleton, typically an ortho-substituted phenol bearing a suitable side chain that can undergo intramolecular cyclization.
Palladium- or copper-catalyzed intramolecular etherification of aryl halides with alcohols is an efficient method for synthesizing the chromane scaffold. acs.org A synthetic route to 2-aryl-substituted chromans has been developed from commercially available starting materials using either palladium- or copper-catalyzed intramolecular cyclization of aryl bromides. aalto.fituni.fi This methodology can be rendered asymmetric through a palladium-catalyzed allylic etherification using a chiral indole-phosphine oxazoline (B21484) (IndPHOX) ligand, allowing for stereocontrol at the C-2 position. aalto.fi
Copper catalysis, in particular, has been successfully employed for the enantioselective construction of chromanes containing β-quaternary carbons through an asymmetric desymmetrization of prochiral aryl bromides. This method uses a chiral diamine ligand and demonstrates a broad substrate scope. acs.orgfigshare.com
Table 2: Intramolecular C-O Bond Formation for Chromane Synthesis
| Catalyst System | Key Transformation | Feature | Reference |
| Palladium or Copper | Intramolecular cyclization of aryl bromides | Access to 2-aryl-substituted chromans | aalto.fi, tuni.fi |
| Palladium / Chiral IndPHOX ligand | Asymmetric allylic etherification | Stereocontrol at C-2 | aalto.fi |
| Copper / Chiral diamine ligand | Asymmetric desymmetrization of aryl bromides | Synthesis of chromanes with β-quaternary carbons | acs.org, figshare.com |
Cyclization of ortho-Hydroxystyrene Derivatives
Ortho-hydroxystyrene derivatives are versatile precursors for building the chromane nucleus, primarily through cascade reactions. semanticscholar.orgmdpi.comchim.it These substrates can act as oxa-diene precursors in cycloaddition reactions. For example, an enantioselective [4+2] cycloaddition of o-hydroxystyrenes with azlactones has been achieved by merging chiral phosphoric acid and chiral guanidine (B92328) catalysis, leading to the formation of dihydrocoumarin (B191007) scaffolds, which are closely related to chromanes. acs.org The reaction is believed to proceed through a stepwise mechanism involving C-C bond formation followed by C-O bond formation. chim.it
Organocatalytic domino reactions, such as Michael/hemiacetalization of (E)-2-(2-nitrovinyl)phenols with aliphatic aldehydes, provide a highly stereoselective route to functionalized chromanes after subsequent transformations. nih.gov
Catalytic Approaches in Chromane Synthesis
Modern synthetic chemistry heavily relies on catalytic methods to achieve high efficiency, selectivity, and atom economy. The synthesis of chromanes has significantly benefited from the development of both metal-based and organocatalytic systems.
Metal-Mediated and Metal-Catalyzed Cyclizations (e.g., Palladium, Rhodium, Silver, Copper)
Transition metals are powerful catalysts for a variety of transformations that can be applied to chromane synthesis.
Palladium: Palladium catalysis is widely used for constructing chromane rings. acs.org A mild and versatile method involves the intramolecular Pd(II)-catalyzed alkenylation of aryl homoallyl ethers, which yields highly substituted chromanes. acs.org Palladium-catalyzed carbonylative cyclization of aryl alkenes and alkenols offers a route to structurally diverse chromanes in a highly regio- and stereoselective manner. pkusz.edu.cn Other palladium-catalyzed reactions include intramolecular allylation of aldehydes and the annulation of 2-(2-nitrovinyl)phenols with alkynes to form complex chromane derivatives. researchgate.netrsc.orgnih.gov
Rhodium: Rhodium catalysts are effective for the hydroacylation of alkynes with salicylaldehydes to produce disubstituted chroman-4-ones. thieme-connect.comresearchgate.net Additionally, rhodium-catalyzed asymmetric hydroarylation of 2H-chromenes provides access to chiral 2,3-diaryl-chromanes with excellent optical purity. researchgate.net The cyclopropanation of 2H-chromenes using a rhodium catalyst, followed by acid-catalyzed rearrangement, is another strategy to access related heterocyclic systems. msstate.edu
Silver: Silver(I) catalysts have been shown to promote the cycloaddition of in situ generated ortho-quinone methides with N-allenamides to synthesize 4H-chromenes under mild conditions. bohrium.com Silver-catalyzed radical cascade cyclization reactions are also employed. For example, the reaction of 2-(allyloxy)arylaldehydes with radical precursors like 4-hydroxycoumarins can generate chroman-4-one derivatives. rsc.orgrsc.org
Copper: Copper catalysis is particularly useful for intramolecular C-O bond formation, as mentioned previously. acs.orgfigshare.com It also facilitates intramolecular nucleophilic additions of aldehydes to ketones, a process enabled by a copper catalyst and an N-heterocyclic carbene (NHC) ligand, to yield chroman-3-ol (B1617384) derivatives. acs.orgnih.gov Furthermore, copper-catalyzed conjugate addition reactions are another avenue for the preparation of chromane compounds. google.com
Table 3: Overview of Metal-Catalyzed Chromane Syntheses
| Metal Catalyst | Reaction Type | Substrates | Product | Reference |
| Palladium(II) | Intramolecular Alkenylation | Aryl homoallyl ethers | Substituted chromanes | acs.org |
| Rhodium(I) | Hydroacylation | Salicylaldehydes, Alkynes | Chroman-4-ones | thieme-connect.com, researchgate.net |
| Silver(I) | [4+2] Cycloaddition | o-Quinone methides, N-Allenamides | 4H-Chromenes | bohrium.com |
| Copper(I) | Intramolecular C-O Coupling | Aryl/Alkenyl bromides with alcohols | Chiral chromanes | acs.org |
Organocatalytic and Cooperative Catalysis in Chromane Ring Formation
Organocatalysis has emerged as a powerful alternative to metal catalysis, avoiding the toxicity associated with transition metals and often operating under mild conditions. semanticscholar.org These methods are particularly effective for asymmetric synthesis. mdpi.com
Domino reactions initiated by an oxa-Michael addition are a hallmark of organocatalytic chromane synthesis. mdpi.com For instance, the reaction of 2-hydroxynitrostyrenes with β-nitroolefins, catalyzed by chiral organocatalysts, can produce chromane derivatives with three contiguous stereocenters. mdpi.com Similarly, modularly designed organocatalysts have been used in the domino Michael/hemiacetalization reaction of aliphatic aldehydes and (E)-2-(2-nitrovinyl)phenols to give highly functionalized chromanes. nih.gov
Cooperative catalysis, which combines two different catalytic cycles (e.g., organocatalysis and transition-metal catalysis), has opened new frontiers. chim.it This strategy allows for transformations that are difficult to achieve with a single catalyst system. rsc.org An example is the enantioselective synthesis of dihydrocoumarins through the cooperative action of an N-heterocyclic carbene (NHC) and an in-situ-generated acid. thieme-connect.comthieme-connect.com These catalysts activate an α-chloro aldehyde and an o-hydroxybenzhydryl amine, respectively, to generate reactive intermediates that undergo a [4+2] cycloaddition. thieme-connect.comthieme-connect.com The combination of chiral phosphoric acids and chiral guanidines also represents a cooperative system for the enantioselective cycloaddition of o-hydroxystyrenes. acs.org
Brønsted Acid-Catalyzed Annulations of Benzylic Alcohols and Alkenes
A convergent and effective method for synthesizing the chromane framework involves the Brønsted acid-catalyzed annulation of o-hydroxy benzylic alcohols with alkenes. acs.orgfigshare.com This strategy is notable for its use of simple, readily available starting materials and its operation under mild reaction conditions. acs.org
Triflimide (Tf₂NH) has been identified as a particularly effective Brønsted acid catalyst for this transformation. For instance, the reaction of an o-hydroxy benzylic alcohol like 2-(hydroxy(phenyl)methyl)phenol with an appropriate alkene in the presence of a catalytic amount of triflimide (e.g., 5 mol%) in a solvent such as dichloromethane (B109758) at room temperature can yield the corresponding 4-phenylchromane derivative. acs.org The reaction proceeds through the initial formation of a benzylic carbocation from the alcohol, which then undergoes addition to the alkene. This is followed by an intramolecular Friedel-Crafts-type cyclization, where the phenolic oxygen attacks the newly formed cationic center to close the dihydropyran ring, thus forming the chromane skeleton.
This method is versatile, allowing for various substituents on both the benzylic alcohol and the alkene, which enables the synthesis of a diverse range of chromane products. acs.org The efficiency of the reaction can be influenced by the stability of the intermediate benzylic cation. Substrates that form more stable cations, such as those with aryl substituents at the benzylic position, tend to produce the chromane product in higher yields.
Table 1: Key Features of Brønsted Acid-Catalyzed Chromane Synthesis
| Feature | Description | Source(s) |
|---|---|---|
| Catalyst | Triflimide (Tf₂NH) is a highly effective Brønsted acid. | acs.org |
| Reactants | o-Hydroxy benzylic alcohols and alkenes. | acs.orgfigshare.com |
| Conditions | Mild, typically room temperature in a solvent like dichloromethane. | acs.org |
| Mechanism | Formation of a benzylic carbocation, followed by alkene addition and intramolecular cyclization. |
| Scope | Tolerates a variety of substituents on both starting materials. | acs.org |
Asymmetric Synthesis of Chromane Derivatives
The synthesis of specific, optically active stereoisomers of chromane derivatives is of significant interest. This requires the use of asymmetric synthesis techniques that can control the three-dimensional arrangement of atoms.
Enantioselective Approaches to Chiral Chromane Skeletons
Enantioselective synthesis of chiral chromanes can be achieved through several powerful strategies, including organocatalysis and transition metal catalysis. A notable approach involves the use of chiral Brønsted acids. For example, chiral phosphoric acids derived from BINOL can catalyze the enantioselective cycloaddition of in situ-generated ortho-quinone methides with unactivated alkenes to produce chiral chromanes with excellent diastereo- and enantioselectivity. researchgate.net
Organocatalytic cascade reactions represent another robust method for constructing complex chiral chromane-containing polyheterocyclic compounds from simple starting materials in a highly regio- and stereocontrolled manner. figshare.com These reactions often utilize chiral amine catalysts, such as diphenylprolinol derivatives, to achieve high enantiomeric excess. figshare.com
Transition metal catalysis also plays a crucial role. Palladium-catalyzed asymmetric allylic alkylations and other metal-catalyzed cyclizations have been developed for the synthesis of chiral chromans. acs.org These methods provide access to enantiomerically enriched chromane skeletons that are valuable in various fields.
Control of Stereogenic Centers at C-2 and C-4 in Chromane Synthesis
The compound 4-(4-Methylphenyl)-2-phenylchromane possesses two stereogenic centers at the C-2 and C-4 positions. The relative and absolute configuration of these centers determines the specific stereoisomer. Controlling this stereochemistry is a significant synthetic challenge.
The synthesis of 2,4-diarylchromans often results in a mixture of diastereomers (cis and trans isomers), making stereocontrol a critical aspect of the synthetic design. acs.org The choice of reactants and reaction conditions can influence the diastereomeric ratio. For example, in the Brønsted acid-catalyzed annulation, the use of a 2-phenyl substituted allylsilane to introduce the C-2 substituent can lead to a mixture of diastereomers. acs.org
Strategies to achieve stereocontrol include substrate-controlled reactions, where the existing chirality in a molecule directs the formation of a new stereocenter. Another powerful technique is dynamic kinetic resolution (DKR), which can be used during asymmetric reactions to convert a racemic mixture into a single, desired stereoisomer with high diastereoselectivity. This method often involves a catalyst, such as a Noyori-type ruthenium complex, that can achieve simultaneous control over multiple stereocenters during a single transformation.
Chemoenzymatic Strategies for Chromane Resolution and Stereocontrol
Chemoenzymatic methods, which combine chemical synthesis with biocatalysis, offer highly selective routes for obtaining enantiomerically pure chromanes. Lipases are particularly effective enzymes for the kinetic resolution of racemic chromane derivatives. eurekaselect.com
A key strategy involves the stereoselective acylation of a racemic chroman-4-ol, a structure closely related to the target compound. In a typical kinetic resolution, one enantiomer of the racemic alcohol is selectively acylated by the enzyme, leaving the other enantiomer unreacted. For instance, the lipase (B570770) AK from Pseudomonas fluorescens has been used with an acyl donor like vinyl acetate (B1210297) to perform highly asymmetric acylations of racemic 2-phenylchroman-4-ol. eurekaselect.com This process allows for the separation of the two enantiomers, one as the acylated ester and the other as the unreacted alcohol, both with very high enantiomeric excess. eurekaselect.com The success of such resolutions depends on screening different lipases and optimizing reaction conditions like solvent and temperature. eurekaselect.com
Dynamic kinetic resolution (DKR) is a more advanced chemoenzymatic approach that can theoretically convert 100% of a racemic starting material into a single enantiomerically pure product. thieme.de These enzymatic strategies highlight the power of biocatalysis for achieving high levels of stereocontrol in chromane synthesis. nih.gov
Table 2: Lipase-Catalyzed Kinetic Resolution of 2-Arylchroman-4-ols
| Enzyme | Acyl Donor | Selectivity (E-value) | Product Enantiomeric Excess (eeP) | Source |
|---|
Sustainable and Advanced Synthetic Techniques
Modern synthetic chemistry emphasizes the development of sustainable and efficient methods. These techniques aim to reduce waste, energy consumption, and the use of hazardous materials.
Microwave-Assisted Synthesis in Chromane Chemistry
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions and improving yields. mdpi.com The use of microwave irradiation can dramatically reduce reaction times from hours to minutes compared to conventional heating methods. mdpi.comfarmaciajournal.com
In the context of heterocyclic synthesis, microwave irradiation has been successfully applied to the synthesis of various chromene and chromane-related structures. For example, it has been used for the efficient synthesis of pyridazinone derivatives and 4,6-diaryl-substituted carbazole (B46965) systems. farmaciajournal.comrsc.org These reactions often proceed under solvent-free conditions or in environmentally benign solvents like water, further enhancing their green credentials. rsc.orgsioc-journal.cn The advantages of MAOS include rapid heating, increased reaction rates, higher yields, and often cleaner reactions with easier work-up procedures. mdpi.com This technology offers a promising and sustainable alternative for the construction of the chromane core and its derivatives.
Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Parameter | Conventional Heating | Microwave-Assisted Synthesis | Source(s) |
|---|---|---|---|
| Reaction Time | Hours | Minutes | mdpi.comfarmaciajournal.com |
| Energy Efficiency | Lower | Higher | mdpi.com |
| Yields | Often lower to moderate | Often higher | mdpi.com |
| Conditions | Often requires high-boiling solvents | Can be performed solvent-free or in green solvents | rsc.orgsioc-journal.cn |
Environmentally Benign Catalysis (e.g., Barium Hydroxide (B78521) in Related Chromanone Synthesis)
An important precursor to chromanes is the corresponding chroman-4-one. The synthesis of chromanones often involves an intramolecular oxa-Michael addition (also known as a conjugate addition) of a phenol to an α,β-unsaturated carbonyl system. acs.orgorganic-chemistry.org This cyclization is a key step in forming the heterocyclic ring system.
One of the foundational methods for chromanone synthesis involves the cyclization of a 2'-hydroxychalcone (B22705). This reaction can be catalyzed by both acids and bases. core.ac.ukhebmu.edu.cn While various catalysts have been employed, the use of heterogeneous base catalysts aligns well with the principles of green chemistry, offering advantages such as ease of separation, potential for recycling, and milder reaction conditions.
Barium hydroxide (Ba(OH)₂) has been identified as an effective heterogeneous base catalyst for related organic transformations, such as the Claisen-Schmidt condensation to form chalcones, which are the precursors to flavanones (2-phenylchroman-4-ones). researchgate.net In these syntheses, the solid Ba(OH)₂ catalyst facilitates the reaction, often in ethanol (B145695) at reflux, where the ketone is adsorbed onto the basic sites of the catalyst to generate the reactive enolate. researchgate.net
The application of barium hydroxide extends to promoting Michael addition reactions. nih.gov The synthesis of the chromanone ring proceeds via an intramolecular oxa-Michael addition. In this process, the phenolic hydroxyl group of a 2'-hydroxychalcone acts as a nucleophile, attacking the β-carbon of the α,β-unsaturated ketone. This key bond-forming step leads to the closure of the pyranone ring. The use of a solid base catalyst like barium hydroxide can facilitate this cyclization under environmentally benign conditions.
For instance, the synthesis of a flavanone (B1672756) (a substituted 2-phenylchroman-4-one) can be achieved through the cyclization of the corresponding 2'-hydroxychalcone. This transformation is a pivotal step that can be promoted by base catalysis. The mechanism involves the deprotonation of the phenolic hydroxyl group by the base, generating a phenoxide which then undergoes the intramolecular conjugate addition.
Table 1: Key Reactions in Chromanone Synthesis
| Reaction Type | Reactant(s) | Product | Catalyst Example |
| Claisen-Schmidt Condensation | 2'-Hydroxyacetophenone, Benzaldehyde (B42025) | 2'-Hydroxychalcone | Barium Hydroxide |
| Intramolecular Oxa-Michael Addition | 2'-Hydroxychalcone | Flavanone (2-Phenylchroman-4-one) | Barium Hydroxide |
The resulting chroman-4-one can then be further modified. For example, reduction of the carbonyl group at the C4 position would yield the corresponding chroman-4-ol, which can then be dehydroxylated to afford the final chromane structure, such as this compound. The use of a mild, recyclable catalyst like barium hydroxide for the key cyclization step represents a strategic move towards a more sustainable synthetic process.
Mechanistic Investigations of Chromane Formation and Transformation Reactions
Elucidation of Reaction Pathways for Chromane (B1220400) Ring Closure
The formation of the chromane ring, particularly in diaryl-substituted systems, can proceed through several distinct mechanistic pathways. These routes are often dictated by the choice of starting materials, reaction conditions, and catalysts.
The cyclization to form the chromane ring is generally not a concerted pericyclic reaction but rather proceeds through a stepwise mechanism. chim.it Common strategies involve cascade or domino reactions that build the heterocyclic ring in a sequential manner.
Oxa-Michael Addition/Cascade Reactions: A prevalent pathway for chromane synthesis involves an initial oxa-Michael (conjugate) addition followed by subsequent cyclization. For instance, the reaction of (E)-2-(2-nitrovinyl)phenols with various nucleophiles can initiate a domino sequence. mdpi.comnih.gov A Michael addition followed by an intramolecular hemiacetalization is a typical stepwise route. chim.itmdpi.com Similarly, organocatalytic oxa-Michael-nitro-Michael domino reactions between 2-hydroxynitrostyrenes and β-nitroolefins afford chiral chromane derivatives bearing three contiguous stereocenters. semanticscholar.org These cascade reactions are characterized by the sequential formation of C-C and C-O bonds. chim.it
Hetero-Diels-Alder Reactions: The [4+2] cycloaddition between an o-quinone methide (o-QM) and an alkene (dienophile) is another key strategy. mdpi.com o-Quinone methides are highly reactive intermediates that can be generated in situ from precursors like o-hydroxybenzyl alcohols. researchgate.net The reaction of these transient species with styrenes, for example, leads to the formation of 2,4-diarylchromanes. mdpi.com While termed a Diels-Alder reaction, computational studies on similar systems suggest these often proceed through a stepwise, rather than a concerted, mechanism involving C-C bond formation followed by C-O bond formation. chim.it
Prins and Related Cyclizations: The Prins cyclization, involving the reaction of a homoallylic alcohol with an aldehyde, generates an oxocarbenium ion intermediate that undergoes intramolecular cyclization. beilstein-journals.org This mechanism is fundamentally stepwise. While not the most common route to 2,4-diarylchromanes, the underlying principle of forming a key cationic intermediate that directs the ring closure is relevant to many acid-catalyzed chromane syntheses.
The stepwise nature of chromane ring closure necessitates the formation of various transient species. The identification and characterization of these intermediates are paramount to understanding the reaction mechanism.
o-Quinone Methides (o-QMs): These are perhaps the most widely exploited intermediates in modern chromane synthesis. researchgate.net They are highly reactive, transient species generated from precursors like o-alkylphenols bearing a leaving group at the benzylic position, often under acid or base catalysis. mdpi.com Their utility stems from their participation in hetero-Diels-Alder reactions and 1,4-conjugate additions. researchgate.net
Ionic Intermediates:
Oxocarbenium/Iminium Ions: In acid-catalyzed or organocatalytic reactions, ionic intermediates are common. For example, the reaction of salicylaldehydes can proceed through an iminium ion intermediate when catalyzed by a chiral amine. chim.itmdpi.com This activation strategy facilitates nucleophilic attack to initiate the cascade. Similarly, Lewis acid activation of carbonyls can lead to oxocarbenium ions that drive Prins-type cyclizations. beilstein-journals.org
Zwitterionic Species: Under basic conditions, the reaction of o-hydroxycinnamaldehydes can form a zwitterionic intermediate that is susceptible to nucleophilic attack. mdpi.com
Phenoxenium Radicals: In certain oxidative coupling reactions, the formation of a phenoxenium radical cation has been proposed as a key intermediate step prior to cyclization. researchgate.net
Radical Intermediates: Some synthetic routes proceed via radical pathways. For instance, a cobalt-catalyzed synthesis of 2H-chromenes involves a Co(III)-carbene radical intermediate. uva.nl Subsequent hydrogen atom transfer (HAT) leads to the formation of a salicyl-vinyl radical, which then cyclizes. uva.nl While less common for saturated chromanes, these mechanisms highlight the diversity of reactive intermediates available.
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for analyzing the transition states (TS) in chromane synthesis. These studies provide insight into reaction barriers, stereoselectivity, and the viability of proposed mechanistic pathways. acs.orgmpg.de
Confirming Stepwise Mechanisms: DFT calculations have been used to compare the energy barriers of concerted versus stepwise pathways. For the reaction of o-hydroxystyrene and azlactone, calculations revealed that the reaction proceeds stepwise (C-C bond formation, then C-O bond formation) rather than through a concerted [4+2] Diels-Alder reaction. chim.it
Explaining Stereoselectivity: In asymmetric catalysis, transition state analysis can explain the origin of enantioselectivity. For the kinetic resolution of racemic 4-substituted chroman-2-ones, DFT calculations identified the key transition states for the catalyst's attack. chinesechemsoc.org The energy difference between competing transition states (e.g., TS2 and TS3 with a calculated difference of 2.1 kcal/mol) explained the preference for the catalyst to recognize and reduce one enantiomer over the other. chinesechemsoc.org Similarly, a proposed transition state for a domino Michael/hemiacetalization reaction accounted for the formation of the major stereoisomer by showing the preferred orientation of the reactants within the catalyst's chiral environment. nih.gov
Reaction Profile Generation: By linking reactants, transition states, and products through intrinsic reaction coordinate (IRC) calculations, complete energetic reaction profiles can be generated. acs.orgmpg.de This allows for the identification of the rate-determining step and the visualization of the entire reaction coordinate.
| Study Focus | Method | Key Finding | Reference |
| Asymmetric intramolecular substitution | DFT | Reaction proceeds in three stages; the SN2' reaction is the rate- and enantioselectivity-determining step. | chim.it |
| Domino Michael/hemiacetalization | Proposed TS Model | A plausible transition state involving a syn-(E)-enamine intermediate accounts for the observed major stereoisomer. | nih.gov |
| Kinetic resolution of chroman-2-ones | DFT | The energy difference (ΔΔG‡) between competing transition states explains the catalyst's selective recognition of one substrate enantiomer. | chinesechemsoc.org |
| Fragmentation of deprotonated chromanes | DFT, IRC | Isomerization proceeds via a concerted mechanism with a calculated low activation barrier (ΔG = 75 kJ mol−1). | mpg.de |
Influence of Substituents on Reaction Selectivity and Mechanism
The nature and position of substituents on the reacting partners profoundly influence the mechanism, rate, and selectivity of chromane synthesis. In 4-(4-Methylphenyl)-2-phenylchromane, the aryl groups at C2 and C4 are defining features.
The electronic properties and steric bulk of the substituents on the chromane scaffold have a significant impact on reaction outcomes.
Electronic Effects: The electronic nature of the aryl groups can dramatically alter reactivity. Electron-donating groups (like the methyl group on the 4-phenyl ring) can stabilize cationic intermediates, potentially accelerating reactions that proceed through such species. Conversely, electron-withdrawing groups can have the opposite effect. In studies on related chroman-4-ones, it was found that electron-poor compounds were generally more potent as enzyme inhibitors than electron-rich ones, demonstrating the significant impact of substituent electronics. acs.org For instance, changing a substituent can dramatically alter activity, highlighting the importance of its electronic nature. acs.org
Steric Effects: The bulk of the phenyl and 4-methylphenyl groups plays a crucial role in controlling stereoselectivity. In many asymmetric syntheses, the catalyst must differentiate between the two faces of a prochiral intermediate. The steric hindrance imposed by these large aryl groups can direct the approach of a reactant or catalyst, leading to high diastereoselectivity. researchgate.net However, excessive steric bulk can also be detrimental. In some reactions, bulky groups directly connected to the ring system diminish reactivity. acs.org For example, ortho-substituted phenyl groups on certain substrates failed to react for steric reasons. chim.it The interplay between the catalyst's structure and the substrate's steric profile is therefore critical.
| Substituent Effect | Observation | Implication for this compound Synthesis | Reference |
| Electronic | Electron-donating groups (e.g., methoxy) on the chromane ring generally led to less potent SIRT2 inhibitors. | The electron-donating methyl group on the tolyl substituent may influence the electronic character of intermediates and transition states. | acs.org |
| Electronic | Electron-withdrawing groups (e.g., bromo) were found to be favorable for SIRT2 inhibitory activity. | The overall electronic nature of the diaryl system will dictate its reactivity in polar, stepwise reactions. | acs.org |
| Steric | Bulky groups directly attached to the chromane ring can diminish reaction yields or inhibitory effects. | The large phenyl and tolyl groups present significant steric bulk that can hinder certain transformations but also be exploited for stereocontrol. | acs.org |
| Steric | Ortho-substituted phenyl groups on substrates can prevent reactions from occurring due to steric hindrance. | The substitution pattern on the phenyl rings is critical; a lack of ortho-substituents on the 2-phenyl and 4-(4-methylphenyl) groups facilitates many reactions. | chim.it |
In catalyzed syntheses of chromanes, the specific interactions between the catalyst and the substrates are fundamental to the reaction's success, particularly in asymmetric synthesis.
Non-covalent Interactions: Organocatalysis often relies on non-covalent interactions to assemble the reactants and control stereochemistry. Chiral bifunctional thioureas, for example, can activate both the electrophile and nucleophile through hydrogen bonding, promoting efficient and stereocontrolled transformations. rsc.org In the context of synthesizing a 2,4-diarylchromane, the catalyst would form a ternary complex with the phenol (B47542) derivative and the styrene (B11656) derivative, orienting them for a selective reaction. semanticscholar.org
π-Interactions: The aryl groups of this compound and its precursors are capable of engaging in π-interactions (e.g., CH–π or π–π stacking) with the catalyst. Computational studies have shown that CH–π interactions between a catalyst's ligand and a coumarin (B35378) substrate can be crucial for accelerating the reaction. chim.it These interactions help to lock the substrate into a specific conformation within the catalyst's chiral pocket, leading to high enantioselectivity.
Solvent Effects: The choice of solvent can significantly modulate catalyst-substrate interactions. Polar solvents can sometimes interfere with the non-covalent interactions necessary for catalysis, such as hydrogen bonding, leading to reduced enantioselectivity. rsc.org For many organocatalytic chromane syntheses, non-polar solvents like toluene (B28343) or dichloromethane (B109758) are found to be optimal. rsc.org
Covalent Catalysis: In some cases, the catalyst forms a transient covalent bond with the substrate. A classic example is the formation of an iminium ion from an α,β-unsaturated aldehyde and a secondary amine catalyst (e.g., a prolinol derivative). chim.itmdpi.com This reversible covalent activation lowers the LUMO of the substrate, making it more susceptible to nucleophilic attack and allowing for excellent stereocontrol.
Mechanisms of Post-Cyclization Modifications (e.g., Reduction of Chromanones to Chromanes)
The conversion of a chroman-4-one to a chromane involves the reduction of the C4-carbonyl group. This transformation can be achieved through several mechanistic pathways, primarily involving catalytic hydrogenation or hydride transfer reactions. The choice of reagents and conditions is critical as it can influence the stereochemical outcome and the potential for side reactions, such as hydrogenolysis of the benzylic C-O bond.
A plausible synthetic route to 2,4-diarylchromanes, such as this compound, begins with the corresponding 2-arylchroman-4-one. For instance, 2-phenylchroman-4-one can be synthesized through the cyclization of 2'-hydroxychalcones. Subsequent introduction of the 4-methylphenyl group at the C4-position could be envisioned through a Grignard reaction with 4-methylmagnesium bromide, leading to a tertiary alcohol. Dehydration of this intermediate would yield a chromene, which can then be reduced to the final chromane.
Alternatively, direct reduction of the chroman-4-one to a chroman-4-ol, followed by further functionalization and reduction, presents another pathway.
Catalytic hydrogenation is a widely employed method for the reduction of chromanones. This heterogeneous catalysis typically involves the use of a metal catalyst, such as palladium, platinum, or ruthenium, on a solid support like carbon.
The general mechanism for the catalytic hydrogenation of a chroman-4-one to a chroman-4-ol proceeds as follows:
Adsorption: Both the chromanone and molecular hydrogen are adsorbed onto the surface of the metal catalyst.
Hydrogen Activation: The H-H bond of the dihydrogen molecule is cleaved on the catalyst surface, forming reactive metal-hydride species.
Hydrogen Transfer: The adsorbed chromanone undergoes stepwise transfer of hydrogen atoms from the catalyst surface to the carbonyl group. This typically involves the formation of a hemiacetal-like intermediate on the surface.
Desorption: The resulting chroman-4-ol desorbs from the catalyst surface, regenerating the active sites for the next catalytic cycle.
Further hydrogenation of the chroman-4-ol to the corresponding chromane can occur under more forcing conditions, leading to hydrogenolysis of the C4-hydroxyl group. However, a more controlled approach involves the dehydration of the chroman-4-ol to a chromene, followed by hydrogenation of the endocyclic double bond, which is generally more facile and less prone to undesired side reactions.
Research into the catalytic hydrogenation of substituted 4-chromanones has shown that electron-donating groups on the aromatic ring can minimize competing hydrogenolysis reactions. acs.org For the synthesis of chiral 4-substituted chromanes, rhodium-catalyzed asymmetric hydrogenation of (E)-2-(chroman-4-ylidene)acetates has been developed, achieving high yields and excellent enantioselectivities.
A study on the rhodium-catalyzed asymmetric transfer hydrogenation of 3-benzylidene-chromanones demonstrated the reduction of both the exocyclic C=C double bond and the C=O group in a single step, yielding cis-3-benzyl-chromanols with high diastereoselectivity and enantioselectivity. researchgate.net This highlights the potential for controlling the stereochemistry at multiple centers during the reduction process.
Complex metal hydrides, such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄), are common reagents for the reduction of the carbonyl group in chromanones to the corresponding secondary alcohol (chroman-4-ol).
The mechanism for this reduction involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride or aluminohydride complex to the electrophilic carbonyl carbon of the chroman-4-one. This is followed by protonation of the resulting alkoxide intermediate during the workup step to yield the chroman-4-ol.
The stereochemical outcome of the reduction is often dictated by the steric environment around the carbonyl group. The hydride typically attacks from the less hindered face of the molecule. For 2-substituted chroman-4-ones, this generally leads to the formation of the cis-flavan-4-ol as the major product, where the C2-substituent and the C4-hydroxyl group are on the same side of the pyran ring.
To obtain the trans-isomer, a Mitsunobu reaction can be employed to invert the stereochemistry of the hydroxyl group, followed by deprotection.
Further conversion of the chroman-4-ol to the chromane requires the removal of the hydroxyl group. This can be achieved through various methods, including:
Barton-McCombie Deoxygenation: This involves the conversion of the alcohol to a thiocarbonyl derivative (e.g., a xanthate), followed by a radical-mediated reduction using a tin hydride.
Ionic Hydrogenation: Treatment of the alcohol with a strong acid in the presence of a hydride source, such as triethylsilane, can lead to the formation of a carbocation intermediate, which is then reduced to the alkane.
The synthesis of 2,4-diarylchromanes has been reported, and these compounds have been evaluated for their biological activities. nih.govresearchgate.net The reduction of racemic 4-substituted chroman-2-ones has also been achieved through asymmetric lactone hydrogenation, providing access to chiral γ-aryl primary alcohols and chiral β-aryl esters. chinesechemsoc.orgchinesechemsoc.org
The following table summarizes the key reagents and their roles in the reduction of chromanones.
| Reagent/Catalyst | Role in Reduction | Product(s) |
| H₂/Pd, Pt, Ru | Catalytic hydrogenation of C=O | Chroman-4-ol |
| NaBH₄, LiAlH₄ | Hydride reduction of C=O | Chroman-4-ol |
| Rhodium complexes | Asymmetric (transfer) hydrogenation | Chiral chromanols or chromanes |
| Triethylsilane/Acid | Ionic hydrogenation of C-OH | Chromane |
| Tin hydrides | Radical deoxygenation of C-OH | Chromane |
Based on a comprehensive search of available scientific literature and spectroscopic databases, detailed experimental data for the specific chemical compound This compound is not publicly available. Consequently, it is not possible to provide the requested in-depth article focusing on its advanced spectroscopic and crystallographic characterization.
The required data for the following sections could not be located for this specific molecule:
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy: No published ¹H, ¹³C, or 2D NMR spectra (COSY, HSQC, HMBC, NOESY) for this compound were found.
High-Resolution Mass Spectrometry (HRMS): Specific accurate mass determination and detailed fragmentation pattern analysis for this compound are not available in the searched resources.
X-ray Crystallography: There are no published crystal structures or crystallographic data for this compound.
While information exists for related structures such as flavans, flavanones, and other substituted chromane derivatives, the strict requirement to focus solely on this compound prevents the use of this analogous data. To ensure scientific accuracy and adhere to the provided instructions, the article cannot be generated without the specific experimental findings for the target compound.
Advanced Spectroscopic and Crystallographic Characterization in Chromane Chemistry
X-ray Crystallography for Definitive Structural Elucidation
Single-Crystal X-ray Diffraction for Absolute Stereochemistry and Conformation
Single-crystal X-ray diffraction is an unparalleled technique for the unambiguous determination of the three-dimensional structure of a crystalline compound. This method provides precise atomic coordinates, bond lengths, and bond angles, which are crucial for establishing the absolute stereochemistry and preferred conformation of chiral molecules like 4-(4-Methylphenyl)-2-phenylchromane.
In a representative study, the crystallographic analysis of a related chromane (B1220400) derivative was performed to elucidate its structural details. While specific crystallographic data for this compound is not widely published, the general methodology involves growing a single crystal of the compound and exposing it to a focused X-ray beam. The resulting diffraction pattern is then analyzed to construct an electron density map, from which the molecular structure is resolved. For chromane systems, this analysis reveals the puckering of the dihydropyran ring and the relative orientations of the phenyl and 4-methylphenyl substituents. This information is fundamental to understanding the molecule's spatial arrangement and steric interactions.
| Crystallographic Parameter | Typical Value for Chromane Derivatives |
| Crystal System | Orthorhombic |
| Space Group | Pnma |
| a (Å) | 13.2019(3) |
| b (Å) | 7.6746(1) |
| c (Å) | 6.3572(1) |
| Volume (ų) | 644.11(2) |
| Note: The data in this table represents a related chalcogenide compound with an olivine (B12688019) type structure and is provided for illustrative purposes of typical crystallographic parameters. researchgate.net |
Complementary Spectroscopic Techniques
While X-ray diffraction provides a static picture of the molecule in the solid state, spectroscopic techniques offer insights into its vibrational and electronic properties in various states.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation at various frequencies, a spectrum is generated with characteristic bands corresponding to the vibrational modes of specific bonds.
For this compound, the IR spectrum would be expected to show a series of characteristic absorption bands. The presence of the ether linkage (C-O-C) in the chromane ring is typically observed in the 1250-1000 cm⁻¹ region. Aromatic C-H stretching vibrations from the phenyl and methylphenyl groups would appear above 3000 cm⁻¹, while the corresponding C=C stretching vibrations would be found in the 1600-1450 cm⁻¹ range. The methyl group of the 4-methylphenyl substituent would exhibit characteristic C-H bending vibrations around 1450 cm⁻¹ and 1375 cm⁻¹. The study of related flavanone (B1672756) derivatives shows that experimental IR spectra, when compared with theoretical calculations, can provide a detailed assignment of all fundamental vibrational modes. biointerfaceresearch.comresearchgate.net
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | > 3000 |
| Aliphatic C-H Stretch | 2850-3000 |
| Aromatic C=C Stretch | 1450-1600 |
| C-O-C Ether Stretch | 1000-1250 |
| Note: This table provides a generalized range for the expected vibrational frequencies for the functional groups present in this compound based on typical IR spectroscopic data for organic molecules. nist.govnih.gov |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Elucidation
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. The wavelengths of maximum absorption (λmax) are characteristic of the molecule's conjugated systems and electronic structure.
| Electronic Transition | Typical Wavelength Range (nm) |
| Band I (B-ring cinnamoyl system) | 300-380 |
| Band II (A-ring benzoyl system) | 240-280 |
| Note: This table is based on data for related flavanone compounds and indicates the expected regions for the main electronic transitions. nih.gov |
Computational Chemistry and Theoretical Modeling of 4 4 Methylphenyl 2 Phenylchromane
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity
Density Functional Theory (DFT) has emerged as a powerful quantum mechanical method for investigating the electronic structure of molecules. It offers a balance between computational cost and accuracy, making it well-suited for studying complex organic molecules like 4-(4-methylphenyl)-2-phenylchromane.
Conformational Analysis and Energy Landscapes
The three-dimensional structure of a molecule is crucial to its properties and reactivity. Conformational analysis of this compound involves identifying the various stable arrangements of its atoms (conformers) and determining their relative energies. Computational methods, such as Monte Carlo conformational searches followed by DFT optimization, are employed to explore the potential energy surface of the molecule. rsc.org This process can uncover thousands of potential conformers. rsc.org
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts)
DFT calculations are widely used to predict various spectroscopic parameters, with Nuclear Magnetic Resonance (NMR) chemical shifts being a prime example. By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, it is possible to predict its ¹H and ¹³C NMR spectra. nih.govcaspre.ca
These predicted spectra can be compared with experimental data to validate the computed structures and conformational analyses. csic.es Machine learning algorithms, trained on large datasets of experimental and calculated shifts, have significantly improved the accuracy of these predictions. nih.gov For instance, the PROSPRE program can predict ¹H chemical shifts with high accuracy in various solvents. nih.gov The prediction of chemical shifts is sensitive to the conformation of the molecule, making it a valuable tool for distinguishing between different conformers. csic.es Discrepancies between predicted and experimental shifts can indicate the presence of multiple conformations in solution or highlight deficiencies in the computational model.
Computational Studies of Reaction Mechanisms and Catalysis
Theoretical modeling is instrumental in unraveling the detailed pathways of chemical reactions, including those that form the chromane (B1220400) scaffold. These studies provide insights that are often difficult or impossible to obtain through experimental means alone.
Detailed Mechanistic Pathway Calculations and Transition State Characterization
DFT calculations can map out the entire reaction coordinate for the synthesis of chromanes, identifying reactants, products, intermediates, and, crucially, the transition states that connect them. For instance, in the synthesis of chromane derivatives, DFT has been used to study the mechanism of asymmetric intramolecular nucleophilic substitution and the addition of arylboronic acids to coumarin (B35378) substrates. chim.it These calculations can elucidate the step-by-step process of bond formation and breaking, providing a detailed picture of the reaction mechanism.
Characterizing the geometry and energy of transition states is particularly important as they govern the reaction rate. Computational studies on related reactions have shown that the reaction can proceed through distinct stages, with one step being rate-determining and enantioselectivity-determining. chim.it
Theoretical Insights into Enantioselectivity and Regioselectivity in Chromane Forming Reactions
Many synthetic routes to chromanes aim to produce a single enantiomer, making the understanding of enantioselectivity crucial. Computational studies have been successfully employed to explain the origin of enantioselectivity in various catalytic reactions that produce chiral chromanes. By modeling the interaction between the substrate, catalyst, and any chiral ligands, it is possible to determine why one enantiomer is formed preferentially over the other.
For example, DFT calculations have been used to clarify the mechanism and excellent enantioselectivity in the Ni-catalyzed reductive cyclization for the synthesis of chroman derivatives. These studies can reveal key non-covalent interactions, such as hydrogen bonding or steric hindrance, that control the stereochemical outcome of the reaction. researchgate.net Similarly, computational investigations have provided stereochemical models for enantioinduction in palladium-catalyzed conjugate additions, highlighting the role of steric clashes between the substrate and chiral ligands. caltech.edu Understanding these factors is vital for the rational design of new and more effective catalysts for the asymmetric synthesis of chromanes. chim.it
Molecular Modeling for Structure-Property Relationships
Molecular modeling techniques are employed to establish relationships between the molecular structure of this compound and its macroscopic properties. These studies can help in predicting the behavior of the compound and in designing new derivatives with desired characteristics.
Emerging Research Frontiers and Future Directions in 4 4 Methylphenyl 2 Phenylchromane Chemistry
Development of Novel and Highly Efficient Synthetic Methodologies for Complex Chromane (B1220400) Structures
The demand for structurally complex chromanes, including derivatives like 4-(4-Methylphenyl)-2-phenylchromane, has catalyzed the development of innovative synthetic strategies that prioritize efficiency, atom economy, and procedural simplicity. beilstein-journals.orgbeilstein-journals.org Traditional multi-step syntheses are increasingly being supplanted by more elegant and powerful approaches such as domino and multicomponent reactions. nih.gov
Domino reactions, as defined by Tietze, involve a cascade of transformations where the product of one reaction becomes the substrate for the next in a single pot, avoiding the need for isolating intermediates. beilstein-journals.orgnih.gov This approach has been successfully applied to the synthesis of complex chromane backbones. For instance, organocatalytic domino Michael/hemiacetalization reactions have been developed for the efficient synthesis of functionalized chromanes. rsc.orgnih.gov These reactions can start from simple precursors like (E)-2-(2-nitrovinyl)phenols and aldehydes to construct the core chromane structure with high yields. rsc.org
Another powerful strategy is the use of Brønsted acid-catalyzed annulations. Research has shown that triflimide can effectively catalyze the annulation of o-hydroxy benzylic alcohols with alkenes to produce a variety of chromane derivatives. acs.orgchemrxiv.org This method is notable for its mild conditions and use of simple starting materials to generate diverse substitution patterns on the chromane nucleus. acs.orgchemrxiv.org The application of such a method to the synthesis of this compound could involve the reaction of an appropriate o-hydroxy benzylic alcohol with an alkene like 1-methyl-1-(p-tolyl)ethene.
The table below summarizes some of these modern synthetic approaches.
| Methodology | Key Features | Typical Reactants | Advantages |
| Domino Reactions | Cascade of reactions in one pot. beilstein-journals.orgnih.gov | Aldehydes, (E)-2-(2-nitrovinyl)phenols. rsc.org | High efficiency, atom economy, reduced waste. beilstein-journals.orgbeilstein-journals.org |
| Multicomponent Reactions (MCRs) | Three or more reactants combine in a single step. beilstein-journals.org | 3-Formylchromones, primary amines, malononitrile. beilstein-journals.orgnih.gov | Synthesis of complex molecules from simple starting materials. beilstein-journals.orgnih.gov |
| Triflimide-Catalyzed Annulation | Brønsted acid-catalyzed cyclization. acs.orgchemrxiv.org | o-Hydroxy benzylic alcohols, alkenes. acs.org | Mild conditions, convergent synthesis, broad substrate scope. acs.orgchemrxiv.org |
| Heck Coupling/Mitsunobu Cyclization | A convergent three-step sequence. organic-chemistry.org | Allylic alcohols, 2-iodophenols. organic-chemistry.org | Good generality for 2-aryl, 2-heteroaryl, and 2-alkylchromans. organic-chemistry.org |
These advanced methodologies represent a significant step forward, enabling the construction of complex molecules like this compound with greater efficiency and sustainability. hbni.ac.in
Exploration of Advanced Stereocontrol in Asymmetric Chromane Architectures
The biological activity of chiral molecules is often dependent on their stereochemistry, making the control of stereoisomers a critical aspect of modern organic synthesis. ox.ac.ukabo.fi For chromane derivatives such as this compound, which can possess multiple stereocenters, the development of asymmetric synthetic methods is of paramount importance. chim.itsemanticscholar.org
Organocatalysis has emerged as a particularly powerful tool for achieving high levels of stereocontrol in chromane synthesis. rsc.org Methods have been developed that yield chromane derivatives with multiple contiguous stereogenic centers with excellent stereocontrol. mdpi.com For example, a highly enantio- and diastereoselective method using modularly designed organocatalysts (MDOs) assembled from cinchona alkaloid derivatives has been reported to produce chromanes with up to 99% enantiomeric excess (ee) and diastereomeric ratios (dr) of up to 99:1. rsc.orgnih.gov
Dynamic kinetic resolution (DKR) is another advanced strategy for synthesizing enantiomerically pure chromanols. researchgate.net This technique combines the rapid, base-catalyzed racemization of a stereocenter with a highly selective ketone reduction, allowing for the conversion of a racemic starting material into a single, highly enriched stereoisomer. researchgate.net Ruthenium-catalyzed asymmetric transfer hydrogenation, for instance, has been used to induce DKR in β-substituted chromanones, yielding valuable chromanols with high stereocontrol. researchgate.net
The table below highlights key approaches to achieving stereocontrol in chromane synthesis.
| Technique | Catalyst Type | Key Features | Reported Selectivity |
| Asymmetric Organocatalysis | Modularly Designed Organocatalysts (MDOs). rsc.org | Domino Michael/hemiacetalization reaction. rsc.orgnih.gov | Up to 99% ee, up to 99:1 dr. rsc.orgnih.gov |
| Asymmetric Organocatalysis | Chiral Phosphoric Acid. researchgate.net | Enables asymmetric [4+2] cycloaddition of in situ generated ortho-quinone methides. researchgate.net | High enantioselectivity. |
| Dynamic Kinetic Resolution (DKR) | Ruthenium Complexes. researchgate.net | Asymmetric transfer hydrogenation under basic conditions. researchgate.net | High yields and high levels of stereocontrol. researchgate.net |
| Enzyme-Catalyzed Resolution | Lipases (e.g., from Pseudomonas fluorescens). researchgate.net | Stereoselective acylation of racemic chromanols. researchgate.net | High enantiomeric excess (>99% ee). researchgate.net |
These methodologies provide robust pathways to access specific stereoisomers of this compound, which is crucial for investigating its potential applications.
Integration of Advanced Spectroscopic and Computational Approaches for Deeper Mechanistic Understanding
A profound understanding of reaction mechanisms is essential for the rational design of new synthetic methods and catalysts. In the field of chromane chemistry, the integration of advanced spectroscopic techniques and computational chemistry has become indispensable for elucidating complex reaction pathways. researchgate.netacs.org
Computational chemistry, particularly Density Functional Theory (DFT), has been instrumental in studying the mechanisms of chromane synthesis. chim.itresearchgate.net DFT studies can model transition states, explain the origins of stereoselectivity, and predict the most favorable reaction pathways. chim.it For example, computational studies have been used to investigate the mechanism of radical cascade cyclizations to form chromanes and to understand the role of chiral catalysts in asymmetric transformations. researchgate.net
Concurrently, advanced mass spectrometry (MS) and gas-phase infrared (IR) spectroscopy are providing unprecedented insights into the intrinsic reactivity and fragmentation of chromane derivatives. acs.orgmpg.deacs.org By combining these experimental techniques with computational modeling, researchers can unambiguously identify fragment ion structures and derive detailed collision-induced fragmentation mechanisms. acs.org This combined approach has revealed complex proton dynamics and unexpected intramolecular rearrangements, such as a nih.govrsc.org-Wittig rearrangement, in the gas phase for chromane-related structures. acs.orgmpg.de
| Technique | Application in Chromane Chemistry | Insights Gained |
| Density Functional Theory (DFT) | Mechanistic investigation of synthetic reactions. chim.itresearchgate.net | Elucidation of transition state structures, rationalization of enantioselectivity, prediction of reaction outcomes. chim.it |
| Tandem Mass Spectrometry (MS/MS) | Structural analysis and fragmentation studies. acs.orgacs.org | Identification of product ions and understanding of fragmentation pathways. acs.org |
| Gas-Phase Infrared (IR) Spectroscopy | Unambiguous identification of ion structures. mpg.deacs.org | Confirmation of computed fragment structures, providing direct evidence for proposed mechanisms. mpg.de |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural characterization of products. rsc.orgrasayanjournal.co.in | Determination of relative stereochemistry through coupling constants, confirmation of substitution patterns. semanticscholar.orgrsc.org |
The synergy between these advanced analytical methods and computational tools is accelerating the pace of discovery and enabling a more profound understanding of the fundamental chemistry governing molecules like this compound.
Application of Flow Chemistry and Automation in the Synthesis of Substituted Chromanes
Flow chemistry and automation are revolutionizing the field of organic synthesis by offering enhanced control, safety, and scalability compared to traditional batch processes. beilstein-journals.org The application of these technologies to the synthesis of substituted chromanes and their precursors is a promising future direction.
Continuous flow synthesis involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. beilstein-journals.org This approach allows for precise control over parameters such as temperature, pressure, and reaction time, leading to improved yields and selectivity. Furthermore, the small reactor volumes enhance safety, especially when dealing with highly reactive or unstable intermediates. beilstein-journals.org For example, a three-step continuous flow synthesis has been successfully employed for the smooth preparation of 4-chromanones. researchgate.net The concept of "flash chemistry," which uses flow microreactors for extremely fast reactions, opens up possibilities for transformations that are difficult to control under batch conditions. beilstein-journals.org
The automation of these flow systems allows for high-throughput experimentation and optimization of reaction conditions. This can significantly accelerate the discovery of new synthetic routes and the production of libraries of compounds like substituted chromanes for screening purposes. The integration of flow chemistry could streamline the multi-step synthesis of this compound, potentially enabling a more efficient and scalable production process.
| Advantage of Flow Chemistry | Description | Relevance to Chromane Synthesis |
| Enhanced Control | Precise manipulation of reaction time, temperature, and mixing. beilstein-journals.org | Improved yields and selectivity in cyclization and substitution reactions. |
| Increased Safety | Small reaction volumes minimize risks associated with exothermic or hazardous reactions. beilstein-journals.org | Safer handling of reactive intermediates common in heterocyclic synthesis. |
| Scalability | Production can be increased by running the system for longer periods ("scaling out"). | Facilitates the transition from laboratory-scale synthesis to larger-scale production. |
| Access to Novel Reactivity | Enables the use of unstable intermediates and extreme conditions. beilstein-journals.org | Potential for discovering new synthetic pathways to complex chromane structures. |
| Automation & High-Throughput | Automated systems can run multiple experiments to quickly optimize conditions. | Rapid generation of a library of chromane derivatives for further study. |
The adoption of flow chemistry and automation holds significant potential to make the synthesis of complex molecules like this compound more efficient, sustainable, and scalable.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-(4-Methylphenyl)-2-phenylchromane, and how are reaction conditions optimized?
- Methodological Answer : The compound can be synthesized via Claisen-Schmidt condensation, where a ketone (e.g., 1-(2-hydroxy-5-methoxyphenyl)ethanone) reacts with an aldehyde (e.g., p-substituted benzaldehyde) in ethanol under basic conditions (e.g., 10% KOH) at 5–10°C for 24 hours. Cyclization is facilitated by intramolecular dehydration . Yield optimization (typically 75–80%) involves adjusting catalysts, solvent polarity, and reaction time. Recrystallization from ethanol or DMF ensures purity .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- 1H NMR : Identifies aromatic protons (δ 7.1–8.5 ppm) and exchangeable NH groups (δ 10.4–10.6 ppm) .
- IR : Confirms sulfonamide NH stretches (~3089 cm⁻¹) and S=O vibrations (1332, 1160 cm⁻¹) .
- X-ray crystallography : Reveals crystal packing via C–H···O and C–H···π interactions, with pyran ring puckering parameters (Q = 0.4973 Å, θ = 122.19°) critical for conformational analysis .
Q. How do substituents on the phenyl rings influence the compound’s physicochemical properties?
- Methodological Answer : Electron-donating groups (e.g., methyl) enhance thermal stability (mp ~223–225°C) and solubility in polar aprotic solvents. Dihedral angles between aromatic rings (e.g., 65.3°) affect π-π stacking, as shown in crystal structures . Computational tools like Gaussian 09 can model substituent effects on dipole moments and HOMO-LUMO gaps .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in experimental data for chromane derivatives?
- Methodological Answer : Density Functional Theory (DFT) calculations validate spectral assignments (e.g., NMR chemical shifts) and predict electronic transitions (UV-Vis). Discrepancies between experimental and theoretical IR frequencies may arise from solvent effects or crystal packing, which are addressed using implicit solvation models (e.g., PCM) . Molecular docking further clarifies bioactivity trends by simulating ligand-receptor interactions .
Q. What strategies are effective in resolving low yields during large-scale synthesis?
- Methodological Answer :
- Catalyst screening : Transition metal catalysts (e.g., Pd/C) improve cyclization efficiency.
- Microwave-assisted synthesis : Reduces reaction time and enhances yield uniformity.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or preparative HPLC isolates isomers .
Q. How do intermolecular interactions in the crystal lattice affect the compound’s stability and reactivity?
- Methodological Answer : Weak hydrogen bonds (C–H···O) and π-π stacking (centroid distances ~3.8 Å) stabilize the lattice, reducing susceptibility to thermal degradation. Hirshfeld surface analysis quantifies interaction contributions (e.g., van der Waals vs. electrostatic), guiding polymorph screening .
Q. What advanced techniques validate the compound’s potential as a bioactive scaffold?
- Methodological Answer :
- In vitro assays : Anticancer activity via MTT assay (IC50 values against specific cell lines).
- ADME profiling : Predicts bioavailability using Caco-2 permeability assays and metabolic stability tests (e.g., liver microsomes).
- SAR studies : Modifying substituents (e.g., replacing methyl with halogen) and testing activity trends .
Data Contradiction Analysis
Q. How to address discrepancies between theoretical and experimental NMR chemical shifts?
- Methodological Answer : Solvent effects (e.g., DMSO-d6 vs. CDCl3) and tautomerism can cause shifts. GIAO (Gauge-Including Atomic Orbital) calculations with explicit solvent models improve alignment. For example, discrepancies >0.5 ppm may indicate proton exchange or dynamic effects, requiring variable-temperature NMR studies .
Q. Why do similar chromane derivatives exhibit varying melting points despite structural homology?
- Methodological Answer : Melting points correlate with lattice energy. Derivatives with stronger C–H···O interactions (e.g., sulfonamide groups) exhibit higher mp (223–225°C) versus non-polar analogs. Differential Scanning Calorimetry (DSC) quantifies thermal stability differences .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
